molecular formula C9H10N4O5 B14467221 Urea, 1,1-dimethyl-3-(2,4-dinitrophenyl)- CAS No. 73953-80-7

Urea, 1,1-dimethyl-3-(2,4-dinitrophenyl)-

Cat. No.: B14467221
CAS No.: 73953-80-7
M. Wt: 254.20 g/mol
InChI Key: YNGYYVJAOOEVDA-UHFFFAOYSA-N
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Description

Urea, 1,1-dimethyl-3-(2,4-dinitrophenyl)-: is a chemical compound with the molecular formula C9H10N4O5 and a molecular weight of 254.2 g/mol . It is also known by other names such as 3-(2,4-dinitrophenyl)-1,1-dimethylurea . This compound is characterized by the presence of a dinitrophenyl group attached to a dimethylurea moiety, making it an interesting subject for various chemical studies and applications.

Preparation Methods

The synthesis of Urea, 1,1-dimethyl-3-(2,4-dinitrophenyl)- typically involves the reaction of 2,4-dinitrophenyl isocyanate with dimethylamine . The reaction is carried out in an appropriate solvent such as acetonitrile or dichloromethane under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2,4-Dinitrophenyl isocyanate+DimethylamineUrea, 1,1-dimethyl-3-(2,4-dinitrophenyl)-\text{2,4-Dinitrophenyl isocyanate} + \text{Dimethylamine} \rightarrow \text{Urea, 1,1-dimethyl-3-(2,4-dinitrophenyl)-} 2,4-Dinitrophenyl isocyanate+Dimethylamine→Urea, 1,1-dimethyl-3-(2,4-dinitrophenyl)-

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of catalysts and automated reaction systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Urea, 1,1-dimethyl-3-(2,4-dinitrophenyl)-: undergoes various types of chemical reactions, including:

    Oxidation: The nitro groups in the compound can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as in the presence of a like .

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.

Common reagents and conditions used in these reactions include hydrogen gas , palladium on carbon , acids , and bases . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Urea, 1,1-dimethyl-3-(2,4-dinitrophenyl)-: has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme activities and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which Urea, 1,1-dimethyl-3-(2,4-dinitrophenyl)- exerts its effects involves interactions with specific molecular targets. The nitro groups in the compound can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound may also act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Urea, 1,1-dimethyl-3-(2,4-dinitrophenyl)-: can be compared with other similar compounds such as:

  • Urea, 1,1-dimethyl-3-(2,4-dichlorophenyl)-
  • Urea, 1,1-dimethyl-3-(2,4-dimethylphenyl)-
  • Urea, 1,1-dimethyl-3-(2,4-difluorophenyl)-

These compounds share a similar urea backbone but differ in the substituents on the aromatic ring. The presence of different substituents can significantly affect the chemical and biological properties of these compounds, highlighting the uniqueness of Urea, 1,1-dimethyl-3-(2,4-dinitrophenyl)- in terms of its reactivity and applications.

Properties

CAS No.

73953-80-7

Molecular Formula

C9H10N4O5

Molecular Weight

254.20 g/mol

IUPAC Name

3-(2,4-dinitrophenyl)-1,1-dimethylurea

InChI

InChI=1S/C9H10N4O5/c1-11(2)9(14)10-7-4-3-6(12(15)16)5-8(7)13(17)18/h3-5H,1-2H3,(H,10,14)

InChI Key

YNGYYVJAOOEVDA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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